![molecular formula C7H12N2O2 B13514116 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazabicyclo[222]octane-1-carboxylic acid is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science This compound is characterized by its bicyclic framework, which includes two nitrogen atoms and a carboxylic acid group It is a derivative of 1,4-diazabicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable carboxylating agents. One common method is the reaction of DABCO with carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The compound is typically purified through recrystallization or distillation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted bicyclic compounds.
Applications De Recherche Scientifique
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid involves its ability to act as a nucleophilic catalyst. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating various chemical transformations. This nucleophilicity makes it an effective catalyst in reactions such as the Baylis-Hillman reaction and other coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar catalytic properties but lacking the carboxylic acid group.
Tropane: A bicyclic compound with a nitrogen atom, used in different chemical contexts compared to DABCO derivatives.
Uniqueness
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both nitrogen atoms and a carboxylic acid group in its structure. This combination imparts distinct reactivity and catalytic properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(3-9-7)8-4-7/h5,8-9H,1-4H2,(H,10,11) |
Clé InChI |
KOEFHKGLOSSXTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



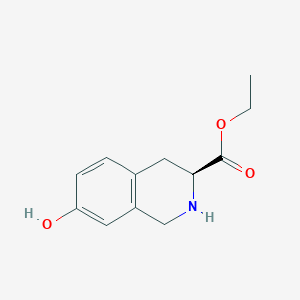
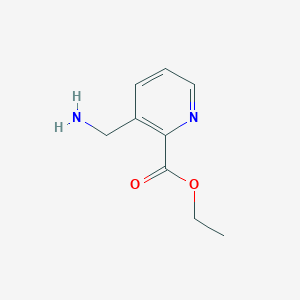
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
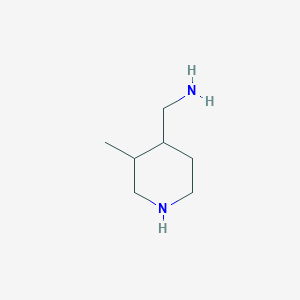
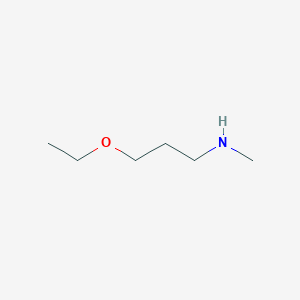
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
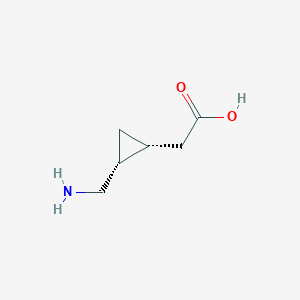

![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
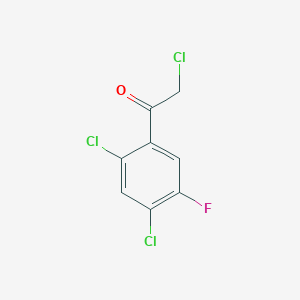
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
